N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused heterocyclic core, sulfanyl acetamide linkage, and substituted aromatic rings. The compound features two 4-methoxyphenyl groups, a prop-2-en-1-yl (allyl) substituent, and a thioether bridge connecting the acetamide moiety to the pyrimidine ring. While direct biological data for this compound are unavailable in the provided evidence, structural analogs (e.g., thienopyrimidines and sulfanyl acetamides) have demonstrated antimalarial, antiproliferative, and kinase-inhibitory activities .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-4-13-28-24(30)22-20(16-5-9-18(31-2)10-6-16)14-33-23(22)27-25(28)34-15-21(29)26-17-7-11-19(32-3)12-8-17/h4-12,14H,1,13,15H2,2-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSRNDJGFZBMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 4-methoxybenzaldehyde and thiourea. The subsequent steps involve the introduction of the prop-2-en-1-yl group and the formation of the sulfanylacetamide moiety under controlled reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it may be explored for therapeutic applications, including anti-cancer or anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thieno[2,3-d]pyrimidine core may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Table 1: Structural Comparison
*Estimated based on molecular formula (C₂₅H₂₁N₃O₄S₂).
Physicochemical Properties
- Solubility : The methoxy groups in the target compound enhance hydrophilicity compared to chloro or methyl substituents in analogs (e.g., ), which may improve bioavailability .
- Lipophilicity (logP) : The allyl group and methoxy substituents likely result in a lower logP than ’s compound (hexahydro ring and chloro group), favoring membrane permeability .
- Crystallinity : highlights that methoxy groups stabilize crystal packing via C–H···O interactions, suggesting the target compound may exhibit distinct solid-state properties compared to nitro- or chloro-substituted analogs .
Biological Activity
N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₃₁H₃₃N₃O₄S
- Molecular Weight : 527.6571 g/mol
The structure features a thieno[2,3-d]pyrimidine core with methoxyphenyl groups and a sulfanyl linkage, which may contribute to its biological activities.
Research indicates that compounds similar to this compound often exhibit their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many thieno[2,3-d]pyrimidine derivatives inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Compounds in this class have been noted for their ability to scavenge free radicals, reducing oxidative stress in cells.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.67 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 3.45 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 7.12 | Enzymatic inhibition |
These results suggest significant potential for the compound as an anticancer agent.
Case Studies
- Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.
- HeLa Cell Response : In HeLa cells, the compound was found to disrupt the cell cycle at the G0/G1 phase, leading to reduced proliferation rates and increased sensitivity to chemotherapeutic agents.
Pharmacological Applications
Given its biological activity, this compound is being explored for:
- Cancer Therapy : As a potential lead compound for developing new anticancer drugs.
- Combination Therapies : Investigating its efficacy in combination with existing chemotherapeutics to enhance overall treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
